molecular formula C21H40O2 B12452210 (Z)-Methyl icos-11-enoate CAS No. 3946-08-5

(Z)-Methyl icos-11-enoate

Cat. No.: B12452210
CAS No.: 3946-08-5
M. Wt: 324.5 g/mol
InChI Key: RBKMRGOHCLRTLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Z)-Methyl icos-11-enoate can be synthesized through the esterification of cis-11-eicosenoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The esterification reaction is often carried out in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

(Z)-Methyl icos-11-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(Z)-Methyl icos-11-enoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of (Z)-Methyl icos-11-enoate involves its interaction with lipid metabolic pathways. It can be incorporated into cell membranes, influencing membrane fluidity and function. The compound may also act as a precursor for bioactive lipids, which play roles in signaling pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Methyl oleate: Another fatty acid methyl ester with a similar structure but differing in the position of the double bond.

    Methyl linoleate: Contains two double bonds, making it more unsaturated compared to (Z)-Methyl icos-11-enoate.

    Methyl stearate: A saturated fatty acid methyl ester with no double bonds

Uniqueness

This compound is unique due to its specific double bond position, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research focused on lipid metabolism and membrane dynamics .

Properties

CAS No.

3946-08-5

Molecular Formula

C21H40O2

Molecular Weight

324.5 g/mol

IUPAC Name

methyl icos-11-enoate

InChI

InChI=1S/C21H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h10-11H,3-9,12-20H2,1-2H3

InChI Key

RBKMRGOHCLRTLZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.